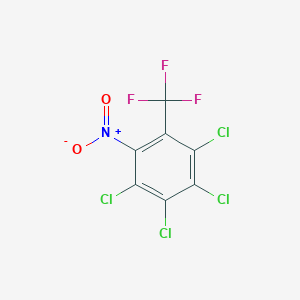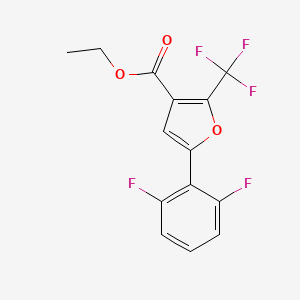
6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline (6-ABTQ) is a synthetic small molecule that has been studied for its potential applications in scientific research and lab experiments. 6-ABTQ has been found to possess a variety of biochemical and physiological effects and has been used in a variety of studies, including those related to cancer, inflammation, and cardiovascular disease.
科学的研究の応用
6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline has been studied for its potential applications in scientific research and lab experiments. It has been found to possess a variety of biochemical and physiological effects, making it useful for a range of studies. This compound has been used in studies related to cancer, inflammation, and cardiovascular disease. It has also been used in studies related to the regulation of gene expression, the modulation of cell signaling pathways, and the inhibition of enzyme activity.
作用機序
The mechanism of action of 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline is not yet fully understood. However, it is believed that this compound may act by modulating the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase. It may also interact with various receptors, such as the estrogen receptor and the histamine receptor. Additionally, this compound has been found to inhibit the activity of certain enzymes, such as protein kinase C, and to activate certain transcription factors, such as NF-κB.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. In studies, it has been found to reduce inflammation, inhibit cell proliferation, and induce apoptosis. It has also been found to inhibit the growth of tumor cells, reduce oxidative stress, and modulate the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase. Additionally, this compound has been found to possess anti-angiogenic and anti-inflammatory properties.
実験室実験の利点と制限
6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline has several advantages and limitations for use in lab experiments. One advantage of this compound is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, it has been found to possess a variety of biochemical and physiological effects, making it useful for a range of studies. However, this compound also has some limitations. For example, it is not water soluble, making it difficult to use in certain experiments. Additionally, it can be toxic at high concentrations, making it important to use caution when handling this compound in the lab.
将来の方向性
The potential applications of 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline are vast and there are many future directions for research. One potential direction is to further investigate the mechanism of action of this compound and to explore its potential to modulate the activity of certain enzymes and receptors. Additionally, further research into the biochemical and physiological effects of this compound could lead to its use as an anti-inflammatory or anti-cancer agent. Additionally, this compound could be studied for its potential to modulate the activity of certain transcription factors and to regulate gene expression. Finally, further research could be conducted to explore the potential of this compound to inhibit the growth of tumor cells and to reduce oxidative stress.
合成法
6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline can be synthesized through a multistep reaction process involving the reaction of 4-bromophenol with trifluoromethylbenzaldehyde in the presence of sodium hydroxide and acetic anhydride. The resulting product is then converted to this compound by a series of reactions involving the addition of p-toluenesulfonic acid, sodium bicarbonate, and sodium hydroxide.
特性
IUPAC Name |
3-(4-bromophenyl)-2-(trifluoromethyl)quinoline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrF3NO2/c18-12-4-1-9(2-5-12)13-8-11-7-10(16(23)24)3-6-14(11)22-15(13)17(19,20)21/h1-8H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNBSXVWPZHMME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C3C=CC(=CC3=C2)C(=O)O)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]uretidine-2,4-dione](/img/structure/B6312557.png)


![2,6-Dinitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B6312584.png)

![4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate](/img/structure/B6312599.png)

![Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B6312622.png)
![2-[4-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312629.png)
![2-[4-(Trifluoromethoxy)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312632.png)